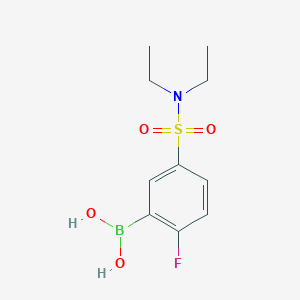

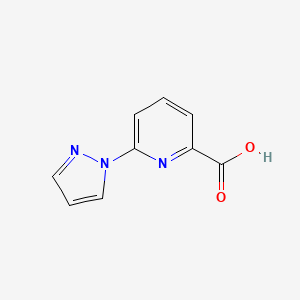

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid

Overview

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boron compounds . The specifics of the synthesis can vary depending on the desired boronic acid and the starting materials.Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions. They are often used in cross-coupling reactions, which are widely used in organic synthesis. They can also act as Lewis acids, accepting a pair of electrons from a Lewis base .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on their structure. Generally, they are solid at room temperature and are stable under normal conditions. They can exhibit unique reactivity due to the presence of the boron atom .Scientific Research Applications

Optical Properties and Sensing Applications

Boronic acid derivatives, including phenylboronic acids and their functionalized forms, have been extensively researched for their optical properties and applications in sensing. For instance, the use of boronic acids in tuning the optical properties of lanthanide metal-organic frameworks (LMOFs) demonstrates the ability of these compounds to improve the selectivity and efficiency of fluorescence-based sensors for detecting ions like fluoride. This application is crucial in environmental monitoring and healthcare diagnostics, showcasing the versatility of boronic acids in sensor technology (Yang et al., 2017).

Synthesis and Organic Chemistry

Bioconjugation and Drug Delivery Systems

Boronic acids are pivotal in the development of bioconjugation strategies and drug delivery systems due to their ability to form reversible covalent bonds with diols and polyols. This property is exploited in creating dynamic covalent or responsive hydrogels for controlled drug delivery, highlighting the potential of boronic acids in biomedical applications (Brooks et al., 2018).

Fluorescence Modulation and Carbohydrate Sensing

The study of the fluorescence quenching and modulation mechanisms in boronic acid derivatives illustrates their application in developing fluorescent sensors for carbohydrates and other compounds. This underscores the utility of boronic acid derivatives in analytical chemistry, particularly in the selective detection of biomolecules, enhancing diagnostic techniques and research tools (Geethanjali et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYWNDSBBYYNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)

![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)

![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)

![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)

![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)